

Physicochemical properties of 1-Cyclopentyl-4-methylbenzene

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Compound of Interest

Compound Name: 1-Cyclopentyl-4-methylbenzene

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An In-Depth Technical Guide to the Physicochemical Properties of **1-Cyclopentyl-4-methylbenzene**

Introduction

1-Cyclopentyl-4-methylbenzene, also known as p-tolylcyclopentane, is an aromatic hydrocarbon featuring a toluene core substituted with a cyclopentyl group at the para position. Its molecular structure combines the characteristics of both an alkyl-substituted benzene and a cycloalkane, making it a subject of interest in organic synthesis and as a potential intermediate in the development of more complex molecules.^[1] This guide provides a comprehensive overview of its core physicochemical properties, spectroscopic signature, synthesis, and safety considerations, tailored for researchers and professionals in the chemical and pharmaceutical sciences.

Compound Identification and Core Properties

Accurate identification is paramount in research and development. **1-Cyclopentyl-4-methylbenzene** is uniquely identified by its CAS Registry Number, molecular formula, and structure. These fundamental identifiers are crucial for database searches, regulatory compliance, and procurement.

Property	Value	Source
IUPAC Name	1-cyclopentyl-4-methylbenzene	[2]
CAS Number	827-55-4	[2][3]
Molecular Formula	C ₁₂ H ₁₆	[2][3]
Molecular Weight	160.26 g/mol	[2][3]
Canonical SMILES	<chem>CC1=CC=C(C=C1)C2CCCC2</chem>	[2]
InChIKey	DXLNQBADBSYAHT-UHFFFAOYSA-N	[2]

Physicochemical Characteristics

The physical properties of a compound dictate its behavior in various environments and determine appropriate handling, separation, and purification techniques.

Property	Value	Notes	Source
Boiling Point	239 °C	At standard pressure.	[3]
Density	0.947 ± 0.06 g/cm ³	Predicted value.	[3]
Appearance	Not specified	Typically a liquid at room temperature.	
Solubility	Insoluble in water	Expected behavior for a nonpolar hydrocarbon. Soluble in common organic solvents like ether, THF, and toluene.	[4]
Storage	Sealed in dry, Room Temperature	To prevent contamination and degradation.	[3][5]

Spectroscopic Analysis

Spectroscopic data provides an unambiguous fingerprint of a molecule's structure. The following sections detail the expected nuclear magnetic resonance (NMR) and other key spectral features.

^1H NMR Spectroscopy

Proton NMR (^1H NMR) is essential for confirming the arrangement of hydrogen atoms in the molecule. The spectrum of **1-Cyclopentyl-4-methylbenzene** is characterized by distinct signals corresponding to the aromatic, benzylic, cyclopentyl, and methyl protons.

The causality for the chemical shifts is rooted in the electronic environment of the protons. The aromatic protons ($\delta \sim 7.1$ ppm) are deshielded due to the ring current effect of the benzene ring. The benzylic proton (methine proton on the cyclopentyl ring attached to the benzene) is shifted downfield ($\delta \sim 2.95$ ppm) due to its proximity to the electron-withdrawing aromatic system. The methyl protons on the toluene moiety appear as a sharp singlet ($\delta \sim 2.31$ ppm), a characteristic shift for a methyl group attached to a benzene ring. The remaining cyclopentyl protons appear as a series of multiplets in the upfield region ($\delta \sim 1.5$ - 2.1 ppm), typical for aliphatic cycloalkanes.

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment	Source
7.14	Doublet (d)	2H	Aromatic protons (ortho to cyclopentyl)	[6]
7.09	Doublet (d)	2H	Aromatic protons (meta to cyclopentyl)	[6]
2.91–2.99	Multiplet (m)	1H	Benzylic methine proton (-CH-)	[6]
2.31	Singlet (s)	3H	Methyl protons (-CH ₃)	[6]
2.01–2.08	Multiplet (m)	2H	Cyclopentyl protons	[6]
1.75–1.81	Multiplet (m)	2H	Cyclopentyl protons	[6]
1.64–1.72	Multiplet (m)	2H	Cyclopentyl protons	[6]
1.53–1.61	Multiplet (m)	2H	Cyclopentyl protons	[6]

Data obtained in CDCl₃ at 400 MHz.

¹³C NMR Spectroscopy

Carbon NMR provides information about the carbon skeleton. The aromatic region shows four distinct signals due to the symmetry of the para-substituted ring. The ipso-carbons (C-1 and C-4) have distinct shifts, with the carbon attached to the cyclopentyl group being significantly downfield.

Chemical Shift (δ) ppm	Assignment
~145.0	Aromatic C (ipso, attached to cyclopentyl)
~135.2	Aromatic C (ipso, attached to methyl)
~129.1	Aromatic CH (meta to cyclopentyl)
~126.9	Aromatic CH (ortho to cyclopentyl)
~45.5	Benzylic methine CH
~34.5	Cyclopentyl CH ₂
~25.5	Cyclopentyl CH ₂
~21.1	Methyl CH ₃

Note: The provided search results contained ¹³C NMR data for a similar compound, 1-(1-Methylhexyl)-4-methylbenzene, which has been used as a reference for typical chemical shifts. [6] Precise shifts for the target molecule should be determined experimentally.

Mass Spectrometry

In mass spectrometry (electron ionization), **1-Cyclopentyl-4-methylbenzene** would be expected to show a molecular ion peak (M⁺) at m/z = 160. The fragmentation pattern would likely involve the loss of alkyl fragments, with a prominent peak corresponding to the tropylium-like ion (m/z = 105) formed by benzylic cleavage, a common fragmentation pathway for alkylbenzenes.

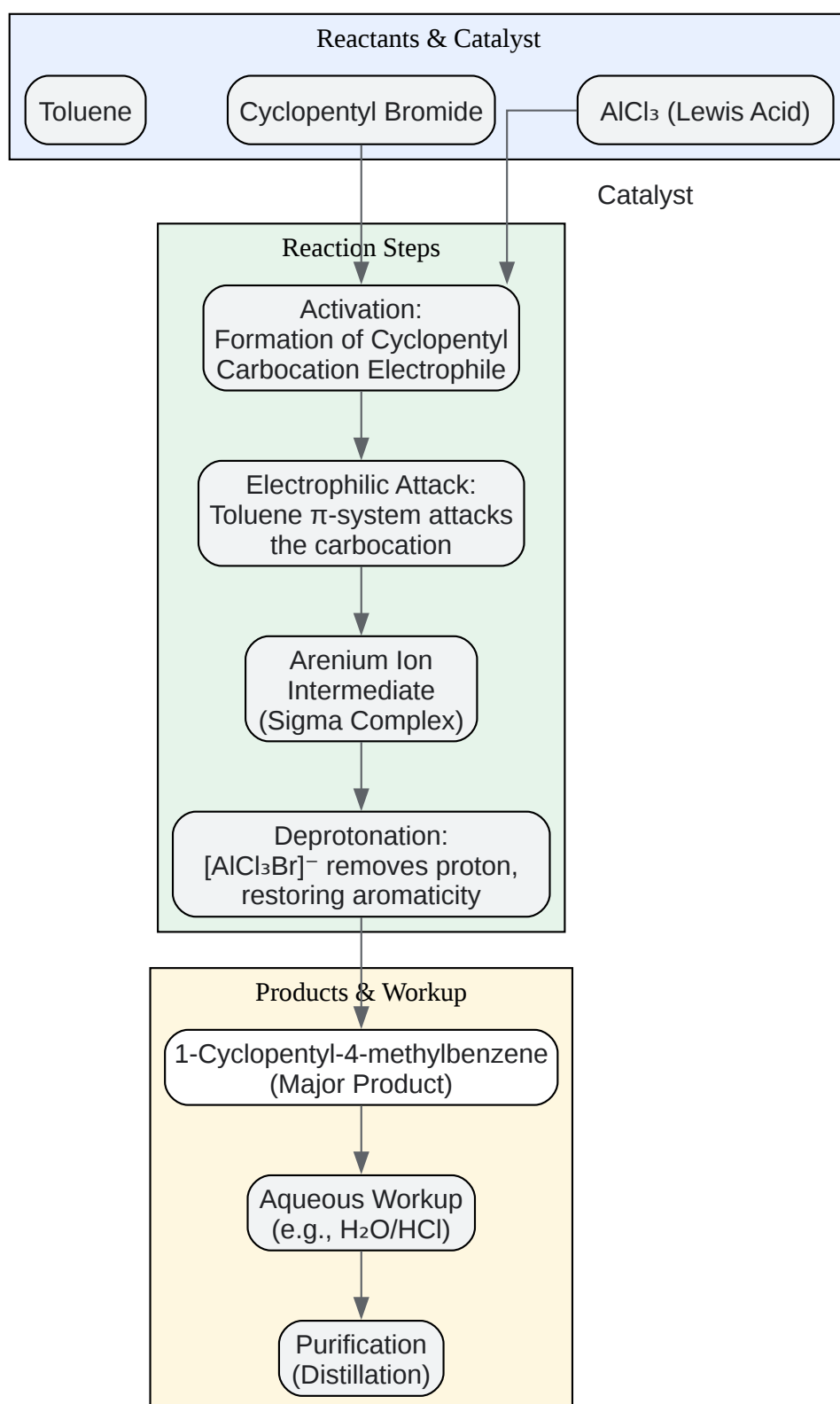
Synthesis Methodology: Friedel-Crafts Alkylation

1-Cyclopentyl-4-methylbenzene is typically synthesized via a Friedel-Crafts alkylation reaction.[7][8] This class of reaction is a cornerstone of organic chemistry for forming carbon-carbon bonds on an aromatic ring.[9] The reaction proceeds via an electrophilic aromatic substitution mechanism, where an alkylating agent is activated by a Lewis acid catalyst to generate a carbocation or a polarized complex, which then attacks the electron-rich toluene ring.

Reaction Principle

The key to the Friedel-Crafts alkylation is the generation of a potent electrophile. A Lewis acid, such as aluminum chloride (AlCl_3) or ferric chloride (FeCl_3), coordinates with an alkylating agent (e.g., cyclopentyl bromide or cyclopentene).^{[8][10]} This coordination polarizes the carbon-halogen bond or protonates the alkene, leading to the formation of a cyclopentyl carbocation. This electrophile is then attacked by the nucleophilic π -system of toluene. Due to the electron-donating nature of the methyl group on toluene, substitution is directed primarily to the ortho and para positions. Steric hindrance from the bulky cyclopentyl group favors substitution at the less hindered para position, making **1-Cyclopentyl-4-methylbenzene** the major product.

Experimental Workflow Diagram



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Caption: Friedel-Crafts Alkylation workflow for synthesizing **1-Cyclopentyl-4-methylbenzene**.

Step-by-Step Protocol

This protocol is a representative procedure for a laboratory-scale synthesis.

- **Apparatus Setup:** Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a drying tube (e.g., filled with CaCl_2), and a pressure-equalizing dropping funnel. Maintain the system under an inert atmosphere (e.g., nitrogen or argon).
- **Reagent Charging:** Charge the flask with anhydrous aluminum chloride (AlCl_3 , ~1.1 equivalents) and a suitable dry solvent such as carbon disulfide (CS_2) or dichloromethane (CH_2Cl_2). Cool the mixture in an ice bath to 0-5 °C.
- **Addition of Reactants:** Add toluene (~1.0 equivalent) to the cooled suspension. Subsequently, add cyclopentyl bromide (~1.0 equivalent) dropwise from the dropping funnel over 30-60 minutes, ensuring the internal temperature does not exceed 10 °C. The choice to add the alkyl halide to the toluene-catalyst mixture minimizes side reactions like polyalkylation.
- **Reaction:** After the addition is complete, allow the reaction mixture to stir at 0-5 °C for an additional hour, then let it warm to room temperature and stir for 2-4 hours or until TLC analysis indicates the consumption of the starting material.
- **Quenching and Workup:** Carefully quench the reaction by slowly pouring the mixture over crushed ice containing a small amount of concentrated HCl. This step hydrolyzes the aluminum chloride complex and neutralizes the catalyst.
- **Extraction:** Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with dilute HCl, water, saturated sodium bicarbonate solution, and finally, brine.
- **Drying and Concentration:** Dry the organic layer over an anhydrous drying agent (e.g., MgSO_4 or Na_2SO_4), filter, and concentrate the solvent using a rotary evaporator.
- **Purification:** Purify the resulting crude oil by vacuum distillation to obtain pure **1-Cyclopentyl-4-methylbenzene**.

Applications and Research Interest

As a substituted aromatic hydrocarbon, **1-Cyclopentyl-4-methylbenzene** serves primarily as an intermediate in organic synthesis.^[1] Its structure is a potential building block in medicinal chemistry for constructing larger molecules where the lipophilic cyclopentyl-toluene moiety can be used to modulate properties such as solubility, binding affinity, and metabolic stability.

Safety and Handling

While a specific, comprehensive safety data sheet (SDS) for **1-Cyclopentyl-4-methylbenzene** is not widely available, its handling should be guided by the safety profiles of similar alkylated aromatic hydrocarbons like trimethylbenzene or sec-butylbenzene.^{[11][12][13]}

- Hazard Statements (Anticipated): May be harmful if swallowed (H302), cause skin irritation (H315), cause serious eye irritation (H319), and may cause respiratory irritation (H335).^[3]
^{[14][15]} It is a combustible liquid.
- Precautionary Measures:
 - Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.^[16]
 - Personal Protective Equipment (PPE): Wear protective gloves (e.g., nitrile rubber), safety goggles with side shields, and a lab coat.^[12]
 - Handling: Avoid contact with skin, eyes, and clothing.^[16] Keep away from heat, sparks, and open flames. Wash hands thoroughly after handling.
 - Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.^[3]

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